2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

Description

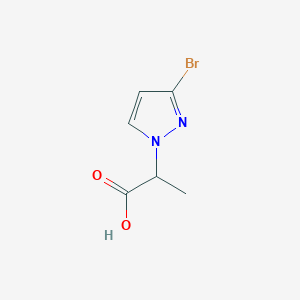

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a bromine atom at the third position and a propanoic acid group at the second position

Properties

IUPAC Name |

2-(3-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-2-5(7)8-9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVUGABBJCMULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid

- 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Biological Activity

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a brominated pyrazole moiety, which is known for its reactivity and ability to interact with various biological targets. The following sections will explore the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C7H8BrN3O2

- Structural Features : The compound consists of a propanoic acid group attached to a pyrazole ring substituted at the 3-position with a bromine atom. This substitution plays a crucial role in the compound's biological activity.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes or receptors. The presence of the bromine atom may enhance its binding affinity, modulating the activity of these targets. While detailed mechanisms are still under investigation, preliminary studies suggest that this compound may act as an inhibitor or modulator in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has been evaluated for its effectiveness against various bacterial strains, particularly antibiotic-resistant pathogens.

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Moderate antibacterial | 32 - 512 | Staphylococcus aureus, E. coli |

| Pyrazole derivatives (general) | Broad-spectrum antibacterial | Varies | Gram-positive and Gram-negative bacteria |

In particular, compounds related to this structure have shown activity against Acinetobacter baumannii, a significant concern in antibiotic resistance .

Anti-inflammatory Activity

The pyrazole ring system is well-known for its anti-inflammatory properties. Compounds derived from this structure have been reported to exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases. For example, some pyrazole derivatives have been tested in models of carrageenan-induced edema and demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin .

Study on Antibiotic Adjuvants

A study published in December 2022 explored the role of pyrazole compounds as antibiotic adjuvants. The research synthesized a series of pyrazole derivatives and evaluated their antibacterial properties against multidrug-resistant strains. Notably, some compounds exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant pathogens .

Evaluation of Antimicrobial Properties

In another study focusing on the synthesis of new pyrazole derivatives, researchers tested their antimicrobial activity using agar diffusion and broth microdilution methods. Compounds related to this compound showed varying degrees of antibacterial activity, with some achieving MIC values as low as 16 µg/mL against specific strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.